molecular formula C24H25N7O4 B2721517 2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920183-87-5

2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2721517
CAS No.: 920183-87-5
M. Wt: 475.509
InChI Key: HMVRNRCTTITPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 3, linked via a piperazine moiety to a 2-(3-methoxyphenoxy)ethanone side chain. Its molecular structure combines aromatic methoxy substituents with nitrogen-rich heterocycles, a design common in pharmaceuticals targeting kinase inhibition or antiproliferative activity . The piperazine linker enhances solubility and bioavailability, while the methoxy groups may influence binding affinity to hydrophobic enzyme pockets.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-33-18-8-6-17(7-9-18)31-24-22(27-28-31)23(25-16-26-24)30-12-10-29(11-13-30)21(32)15-35-20-5-3-4-19(14-20)34-2/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVRNRCTTITPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC(=C5)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule known for its potential biological activities. Structurally, it features a triazole-pyrimidine moiety linked to a piperazine and methoxy-substituted phenyl groups. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula : C24H25N7O4
  • Molecular Weight : 475.509 g/mol
  • IUPAC Name : 2-(3-methoxyphenoxy)-1-[4-(3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone

The compound is characterized by its complex structure that may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to 2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone. The following findings summarize key results:

In Vitro Studies

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT 116 (colon cancer)
    • HeLa (cervical cancer)
  • Inhibition Concentration (IC50) :
    • Compounds related to this structure showed IC50 values ranging from 2.2 µM to 8.7 µM , indicating significant antiproliferative effects against various cancer cell lines .
CompoundCell LineIC50 (µM)
10MCF-73.1
11HCT 1163.7
12HeLa5.3

These results suggest that the methoxy groups and the triazole-pyrimidine core play crucial roles in enhancing the anticancer activity of these compounds.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Selectivity :
    • Exhibited selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with MIC values around 8 µM .
  • Mechanism of Action :
    • The presence of methoxy groups may enhance lipophilicity, facilitating membrane penetration and subsequent bacterial inhibition.

Other Biological Activities

Research has indicated additional activities associated with this compound:

  • Antioxidant Activity :
    • Some derivatives demonstrated significant antioxidant properties, potentially reducing oxidative stress in cells .
  • Cytotoxic Effects :
    • The cytotoxicity profile was evaluated against normal liver cells alongside cancer cell lines to assess selectivity and safety .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to 2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone:

Study A: Anticancer Efficacy

In a study published in MDPI, derivatives were synthesized and tested for their antiproliferative activity against multiple cancer cell lines. The most effective compounds showed selective activity towards MCF-7 cells with IC50 values significantly lower than standard chemotherapeutics .

Study B: Antimicrobial Properties

A separate investigation focused on the antimicrobial efficacy of methoxy-substituted derivatives against various bacterial strains, revealing notable activity against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to four structurally related molecules (Table 1), emphasizing differences in core heterocycles, substituents, and synthesis pathways.

Key Comparisons

Core Heterocycle Variations The triazolo[4,5-d]pyrimidine core (target compound and analog) is distinct from pyrrolo-thiazolo-pyrimidine () and triazolo-pyridazine (). These cores influence electronic properties and binding modes; for example, pyridazine derivatives () exhibit planar structures favoring π-π stacking, whereas pyrrolo-thiazolo-pyrimidines () may enhance steric interactions . Pyrazoline derivatives () lack fused heterocycles but retain methoxy-substituted aromaticity, suggesting utility in non-oncological applications (e.g., anti-inflammatory) .

Substituent Effects Methoxy vs. Ethoxy: The ethoxy analog () increases lipophilicity (logP ~2.5 vs. Piperazine Linkers: Present in the target compound and analog, piperazine enhances conformational flexibility and solubility compared to rigid pyrazoline () or thiadiazinone () scaffolds .

Synthesis Pathways The target compound’s synthesis likely parallels ’s method, involving coupling of a bromoethanone intermediate with a thiol-containing heterocycle under basic conditions . ’s triazolo-thiadiazinone derivatives require monochloroacetic acid cyclization, yielding moderate-to-high purity (70–80%) . Pyrazolines () are synthesized via hydrazine cyclocondensation with chalcones, achieving 80% yield under reflux conditions .

The triazolo-pyridazine () is flagged for acute toxicity, underscoring the need for substituent optimization in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.